Branaplam hydrochloride

Vue d'ensemble

Description

Il a été initialement développé par Novartis pour traiter l'amyotrophie spinale (SMA) et a ensuite été étudié pour la maladie de Huntington . Le chlorhydrate de branaplam agit en augmentant la quantité de protéine de neurone moteur de survie fonctionnelle produite par le gène SMN2 en modifiant son profil de épissage .

Méthodes De Préparation

La préparation du chlorhydrate de branaplam implique plusieurs voies de synthèse et conditions réactionnelles. Le composé est synthétisé par une série de réactions chimiques, y compris la formation de polymorphes cristallins et de sels tels que le chlorhydrate et le sulfate . Une méthode implique la cristallisation du chlorhydrate de branaplam à partir d'éthanol . Le rendement rapporté pour le chlorhydrate de branaplam dans certains brevets est relativement faible, environ 9% .

Analyse Des Réactions Chimiques

Le chlorhydrate de branaplam subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent différents solvants et catalyseurs pour faciliter les transformations souhaitées . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le chlorhydrate de branaplam a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques. Il a été étudié dans des essais cliniques pour l'amyotrophie spinale et la maladie de Huntington . Dans des études précliniques, le chlorhydrate de branaplam s'est montré prometteur pour promouvoir l'inclusion de pseudo-exons dans l'ARNm primaire, réduisant ainsi les niveaux de protéine huntingtine mutante dans la maladie de Huntington . De plus, il a été évalué pour ses effets sur la neurogenèse chez les animaux juvéniles .

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de branaplam implique la modification du profil d'épissage du gène SMN2 pour augmenter la production de protéine de neurone moteur de survie fonctionnelle . Dans le contexte de la maladie de Huntington, le chlorhydrate de branaplam réduit les niveaux de la protéine huntingtine mutante en interférant avec l'épissage de l'ARNm . Cette modulation de l'épissage de l'ARNm est un aspect clé de son potentiel thérapeutique.

Applications De Recherche Scientifique

Branaplam hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been investigated in clinical trials for spinal muscular atrophy and Huntington’s disease . In preclinical studies, this compound showed promise in promoting the inclusion of pseudoexons in the primary transcript, thereby reducing mutant huntingtin protein levels in Huntington’s disease . Additionally, it has been evaluated for its effects on neurogenesis in juvenile animals .

Mécanisme D'action

The mechanism of action of branaplam hydrochloride involves modifying the splicing pattern of the SMN2 gene to increase the production of functional survival motor neuron protein . In the context of Huntington’s disease, this compound reduces levels of the mutant huntingtin protein by interfering with mRNA splicing . This modulation of mRNA splicing is a key aspect of its therapeutic potential.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de branaplam est unique par son double mécanisme d'action, se liant à l'ARN de deux manières différentes, contrairement à d'autres composés tels que le risdiplam, qui ne se lie que d'une seule manière . Des composés similaires incluent d'autres modulateurs de l'épissage SMN2 comme le risdiplam et les oligonucléotides antisens utilisés en thérapie génique . Ces composés partagent l'objectif d'augmenter la production de protéine de neurone moteur de survie fonctionnelle, mais diffèrent dans leurs mécanismes spécifiques et leurs cibles moléculaires.

Propriétés

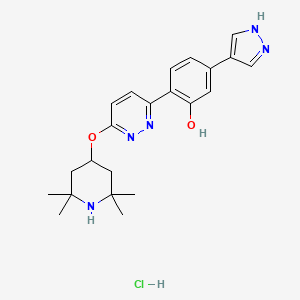

IUPAC Name |

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIMIVJABPKGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562338-39-9 | |

| Record name | Branaplam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRANAPLAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

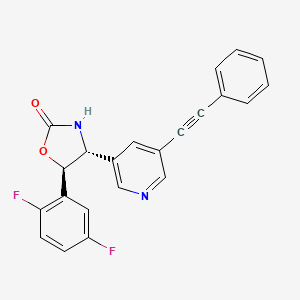

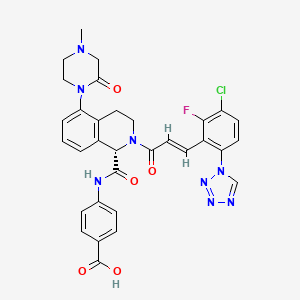

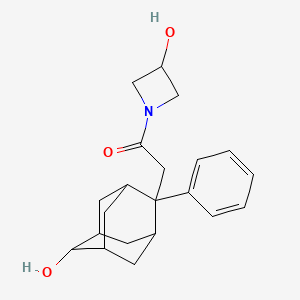

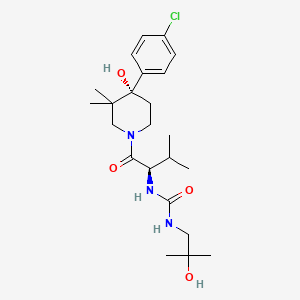

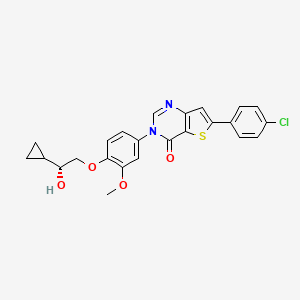

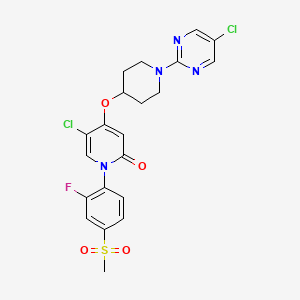

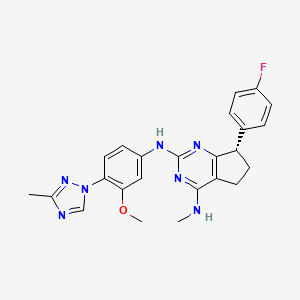

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)